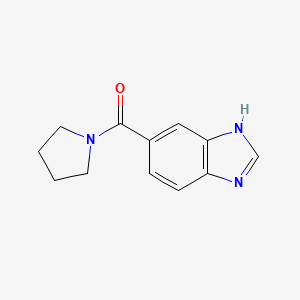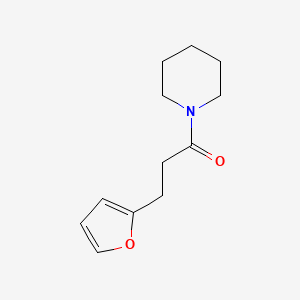
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepane-1-carbonyl)-1H-1,3-benzodiazole, commonly known as ACBD, is a benzodiazepine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. ACBD is a heterocyclic compound that contains a benzene ring fused to a diazepine ring, which is further fused to a seven-membered azepane ring. The unique structure of ACBD makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. ACBD is thought to enhance the activity of the GABAergic system by binding to specific receptors in the brain, thereby increasing the inhibitory effects of GABA.
Biochemical and Physiological Effects
ACBD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the excitability of neurons in the brain, leading to a calming effect. ACBD has also been shown to increase the levels of GABA in the brain, further enhancing its inhibitory effects. In addition, ACBD has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACBD in lab experiments is its wide range of biological activities. ACBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the GABAergic system in the brain. However, one limitation of using ACBD in lab experiments is its potential toxicity. ACBD has been shown to be toxic at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on ACBD. One area of interest is the development of new drugs based on the structure of ACBD. Researchers are currently exploring the potential of ACBD analogs as potential treatments for various neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of ACBD. Further research is needed to fully understand how ACBD interacts with the GABAergic system in the brain. Finally, researchers are also investigating the potential of ACBD as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
ACBD can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and ring-opening reactions. One of the most common methods for synthesizing ACBD is the reaction of 1,3-diaminobenzene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction yields ACBD as a white solid with a melting point of 154-156°C.
Wissenschaftliche Forschungsanwendungen
ACBD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. ACBD has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
azepan-1-yl(3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(17-7-3-1-2-4-8-17)11-5-6-12-13(9-11)16-10-15-12/h5-6,9-10H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJNRDJOSGFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)





![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)